

Technical Support Center: Adefovir Dipivoxil

Drug-Drug Interactions

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Compound of Interest

Compound Name: Adefovir Dipivoxil

Cat. No.: B549357

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of drug-drug interactions on the efficacy and safety of **Adefovir Dipivoxil**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which other drugs interact with **Adefovir Dipivoxil**?

A1: The most significant drug-drug interactions with **Adefovir Dipivoxil** occur at the level of renal excretion. Adefovir, the active form of the drug, is eliminated from the body primarily through the kidneys by a combination of glomerular filtration and active tubular secretion.[1][2] Therefore, co-administration with drugs that are also eliminated via active tubular secretion can lead to competitive inhibition, resulting in increased plasma concentrations of adefovir and an elevated risk of nephrotoxicity.[3][4][5]

Q2: Which specific classes of drugs are known to interact with **Adefovir Dipivoxil**?

A2: Several classes of drugs have been identified as potential interactants:

- **Nephrotoxic Agents:** Concurrent use of drugs that can harm the kidneys, such as nonsteroidal anti-inflammatory drugs (NSAIDs), aminoglycoside antibiotics, cyclosporine, and tacrolimus, can heighten the risk of renal damage.[2][6]

- **Drugs Competing for Renal Tubular Secretion:** Medications that are also substrates for the same renal transporters as adefovir can compete for elimination, leading to increased adefovir levels. A notable example is tenofovir.[5][7]
- **Histamine H2 Receptor Antagonists:** Cimetidine and ranitidine, which are eliminated by active tubular secretion, could potentially increase adefovir plasma concentrations through competitive inhibition of renal excretion.[4]
- **Cytochrome P450 (CYP) Inducers/Inhibitors:** While adefovir itself is not a substrate of CYP450 enzymes, some research suggests that drugs that induce or inhibit these enzymes, such as phenobarbital (an inducer) and azole antifungals (inhibitors), may influence the metabolism of **Adefovir Dipivoxil**. [3] However, the primary interaction mechanism remains renal.

Q3: Can drug-drug interactions affect the antiviral efficacy of **Adefovir Dipivoxil**?

A3: While the primary concern with **Adefovir Dipivoxil** drug-drug interactions is increased toxicity, particularly nephrotoxicity, a theoretical impact on efficacy exists.[3] If a co-administered drug were to significantly enhance the renal clearance of adefovir, it could potentially lead to sub-therapeutic plasma concentrations and reduced antiviral activity. However, the more commonly reported clinical issue is the increased risk of adverse effects due to elevated adefovir levels.

Q4: Are there any known interactions with other antiviral agents used for Hepatitis B?

A4: Yes, co-administration of **Adefovir Dipivoxil** with tenofovir is not recommended. Both drugs are nucleotide analogs and are eliminated via the same active tubular secretion pathway in the kidneys.[5] This competition can lead to increased concentrations of both drugs, thereby increasing the risk of nephrotoxicity.[5] The combination of adefovir with lamivudine has been shown to have additive anti-HBV activity.[1]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected increase in serum creatinine or decrease in estimated glomerular filtration rate (eGFR) during an experiment.	Co-administration of a known nephrotoxic agent (e.g., NSAID, aminoglycoside) or a drug that competes for renal secretion.	1. Review all co-administered compounds. 2. If a potential interacting drug is identified, consider discontinuing or replacing it with an alternative that has a different elimination profile. 3. Monitor renal function closely.
Higher than expected plasma concentrations of adefovir in preclinical models.	Inhibition of renal tubular secretion by a co-administered drug.	1. Investigate the excretory pathway of the co-administered drug. 2. Perform in vitro transporter assays to confirm competitive inhibition. 3. Adjust the dosage of Adefovir Dipivoxil if co-administration is necessary.
Variability in adefovir efficacy in the presence of other compounds.	Potential metabolic interactions, although less common than renal interactions.	1. While adefovir is not a CYP450 substrate, consider the potential for induction or inhibition of liver esterases that convert the prodrug.[3][4] 2. Evaluate the impact of the co-administered drug on adefovir's intracellular phosphorylation to its active diphosphate form.

Quantitative Data Summary

Table 1: Impact of Co-administered Drugs on Adefovir Pharmacokinetics (Illustrative Data)

Co-administered Drug	Mechanism of Interaction	Effect on Adefovir AUC	Effect on Adefovir Cmax	Clinical Recommendation
Ibuprofen (NSAID)	Reduced renal blood flow and function	Increased	Increased	Monitor renal function closely. [4] [6]
Gentamicin (Aminoglycoside)	Nephrotoxicity, potential competition for renal transporters	Significantly Increased	Significantly Increased	Avoid co-administration if possible. [4]
Tenofovir DF	Competition for active tubular secretion	Increased	Increased	Co-administration is not recommended. [5]
Cimetidine	Competition for active tubular secretion	Moderately Increased	Moderately Increased	Monitor for adefovir-related adverse effects. [4]

Table 2: Incidence of Renal Dysfunction with Long-Term **Adefovir Dipivoxil** Therapy

Parameter	Adefovir Dipivoxil Group	Control Group (No Adefovir)	Reference
Incidence of Renal Dysfunction (per 100 patient-years)	5.0	1.36	[8]
Relative Risk of Renal Dysfunction	3.68	1.0	[8]
Patients with >20% increase in serum creatinine	19.4%	Not Reported	[9]
Patients with >20% decrease in eGFR	12.1%	Not Reported	[9]

Experimental Protocols

Protocol 1: Assessing the Impact of a Co-administered Drug on Adefovir Renal Clearance

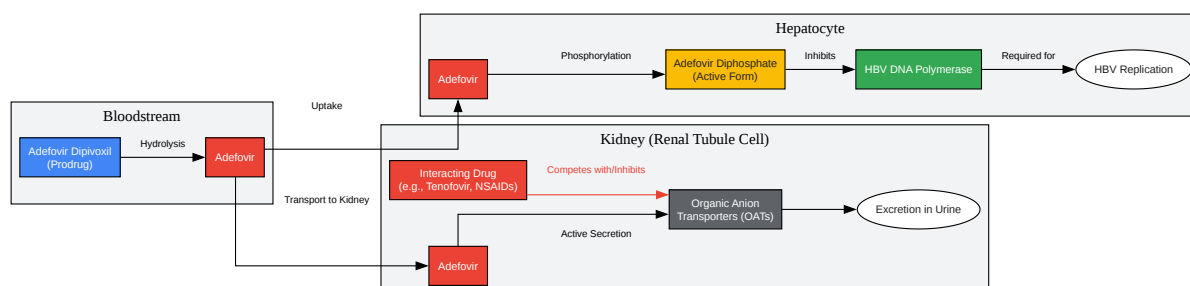
- Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).
- Drug Administration:
 - Group 1: Administer **Adefovir Dipivoxil** at a standard dose.
 - Group 2: Administer the test drug at a therapeutic dose.
 - Group 3: Co-administer **Adefovir Dipivoxil** and the test drug.
- Sample Collection: Collect blood and urine samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose).
- Bioanalysis: Quantify the concentration of adefovir in plasma and urine using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (C_{max}), and renal clearance (CL_r).

- **Data Interpretation:** A significant decrease in adefovir's CL_r and a corresponding increase in plasma AUC in the co-administration group compared to the **Adefovir Dipivoxil** alone group indicates a drug-drug interaction at the level of renal excretion.

Protocol 2: In Vitro Assessment of Competitive Inhibition of Renal Transporters

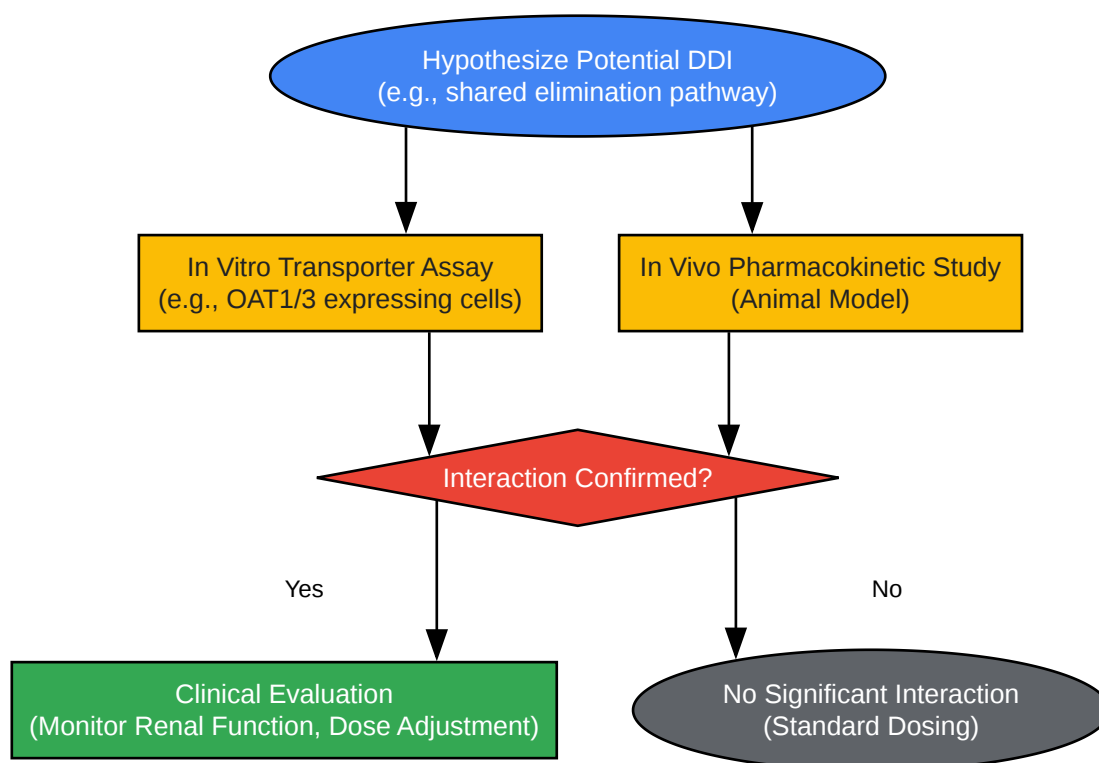
- **Cell Lines:** Use stable cell lines overexpressing key renal transporters, such as Organic Anion Transporters (OAT1 and OAT3).
- **Substrate Assay:**
 - Incubate the transporter-expressing cells with a known fluorescent or radiolabeled substrate of the transporter in the presence and absence of adefovir to confirm adefovir is a substrate.
 - Measure the uptake of the substrate into the cells.
- **Inhibition Assay:**
 - Incubate the cells with the known substrate and varying concentrations of the test drug.
 - Measure the uptake of the substrate.
- **Data Analysis:** Calculate the IC₅₀ value for the test drug's inhibition of substrate transport. A low IC₅₀ value suggests a high potential for competitive inhibition with drugs transported by the same transporter, such as adefovir.

Visualizations



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Caption: Mechanism of action of Adefovir and key point of drug-drug interaction at renal transporters.



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Caption: Experimental workflow for investigating potential drug-drug interactions with **Adefovir Dipivoxil**.

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